molecular formula C5H7NS B14317202 Acetonitrile, (2-propenylthio)- CAS No. 105643-80-9

Acetonitrile, (2-propenylthio)-

Cat. No.: B14317202
CAS No.: 105643-80-9
M. Wt: 113.18 g/mol
InChI Key: JXLPNWOZGBULRU-UHFFFAOYSA-N
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Description

Acetonitrile, (2-propenylthio)-, is an organic compound characterized by the presence of a nitrile group (−C≡N) and a thioether group (−S−) attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, (2-propenylthio)-, typically involves the reaction of acetonitrile with a propenyl thiol under controlled conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the acetonitrile molecule. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of Acetonitrile, (2-propenylthio)-, may involve more complex processes, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (2-propenylthio)-, can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The propenyl group can participate in substitution reactions, where the double bond can be targeted by electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the specific substituents involved.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted propenyl derivatives depending on the reagents used.

Scientific Research Applications

Acetonitrile, (2-propenylthio)-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetonitrile, (2-propenylthio)-, involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the thioether group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound without the thioether group.

    Propionitrile: Similar structure but with a different alkyl chain.

    Thioethers: Compounds containing the −S− group but lacking the nitrile functionality.

Uniqueness

Acetonitrile, (2-propenylthio)-, is unique due to the combination of the nitrile and thioether groups, which confer distinct reactivity and potential applications compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and interactions, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-prop-2-enylsulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-2-4-7-5-3-6/h2H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLPNWOZGBULRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336552
Record name Acetonitrile, (2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105643-80-9
Record name Acetonitrile, (2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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